2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride
Overview
Description
“2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride” is a chemical compound with the CAS Number: 1609400-37-4 and a Linear Formula: C10H14ClNOS.ClH .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H14ClNOS.ClH . This indicates that the molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 2 chlorine atoms .Scientific Research Applications
Synthesis and Antimicrobial Agents
One study explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating antimicrobial properties against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans. This indicates potential applications in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Peptide Chemistry
Another research avenue is the use of related compounds in peptide chemistry. The 2-(diphenylphosphino)ethyl group has been used as a carboxyl-protecting group in peptide synthesis, showcasing its utility in biochemical applications (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Potential Anticancer Agents
Research has been conducted on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are potential anticancer agents. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Synthesis of Dihydrothiophene Derivatives
Another study describes a one-pot four-component reaction that synthesizes dihydrothiophene ureidoformamide derivatives. These derivatives have applications in creating functionalized thiophene derivatives, which are important in various chemical synthesis processes (Sun, Zhang, & Yan, 2018).
Corrosion Inhibition
The compound has been studied for its application in corrosion inhibition. New diamine derivatives have been synthesized and investigated for their inhibitive action against the corrosion of mild steel in hydrochloric acid solution, revealing significant potential in industrial applications (Herrag, Hammouti, Elkadiri, Aouniti, Jama, Vezin, & Bentiss, 2010).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS.ClH/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;/h1-4,12-13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHXBRNESKBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNCCO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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